N-(7-chloro-1-(4-ethoxybenzyl)-2-oxoindolin-3-yl)acetamide
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Overview
Description
“N-(7-chloro-1-(4-ethoxybenzyl)-2-oxoindolin-3-yl)acetamide” is a complex organic compound. It contains an indolin-2-one (a type of heterocyclic compound), an ethoxybenzyl group, and an acetamide group. These types of compounds are often studied for their potential biological activities .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which it’s reacted. Similar compounds, such as oxadiazole derivatives, can react with chloroacetyl chloride .Scientific Research Applications
Synthesis and Chemical Properties
- A series of 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives, including compounds structurally similar to N-(7-chloro-1-(4-ethoxybenzyl)-2-oxoindolin-3-yl)acetamide, were synthesized and characterized. These compounds demonstrated promising antibacterial and antifungal activities, highlighting their potential as antimicrobial agents (Debnath & Ganguly, 2015).
Biological and Pharmacological Applications
- Indole derivatives, including structures akin to the specified compound, have been explored for their anticancer properties. Notably, certain indole-based acetamide derivatives have shown potent antiproliferative activity against cancer cell lines, indicating their potential as novel anticancer agents (Zhang et al., 2023).
- Another study focused on quinazolinyl acetamides for their analgesic and anti-inflammatory activities, suggesting that modifications of the indole acetamide backbone could yield compounds with significant therapeutic benefits (Alagarsamy et al., 2015).
Chemical Structure and Interactions
- Research into the structural aspects and properties of salt and inclusion compounds related to indole-based amides has provided insights into the unique structural configurations and hydrogen bonding patterns that contribute to their biological activities and interactions (Karmakar, Sarma, & Baruah, 2007).
Mechanism of Action
Properties
IUPAC Name |
N-[7-chloro-1-[(4-ethoxyphenyl)methyl]-2-oxo-3H-indol-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O3/c1-3-25-14-9-7-13(8-10-14)11-22-18-15(5-4-6-16(18)20)17(19(22)24)21-12(2)23/h4-10,17H,3,11H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZYCBOMCSLDYKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2C(=O)C(C3=C2C(=CC=C3)Cl)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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